Chlorhydrate de vancomycine
Vue d'ensemble
Description
Le chlorhydrate de vancomycine est un antibiotique glycopeptidique utilisé pour traiter les infections bactériennes graves causées par des bactéries à Gram positif, notamment Staphylococcus aureus résistant à la méthicilline (SARM) et Clostridium difficile . Il est dérivé de la bactérie Amycolatopsis orientalis et est connu pour sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne .
Applications De Recherche Scientifique
Vancomycin Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Vancomycin hydrochloride primarily targets the D-Ala-D-Ala terminus of peptidoglycan (PG) , a major structural component of the bacterial cell wall . This compound has a high affinity for the alanine moiety of the precursor peptide present on the sensitive bacterial cell wall .
Mode of Action
Vancomycin hydrochloride inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units . This binding prevents the incorporation of these units into the peptidoglycan matrix, thereby inhibiting the synthesis of the polymer peptidoglycan that constitutes the bacterial cell wall . This results in cell wall defects and ultimately leads to bacterial death .
Biochemical Pathways
The primary biochemical pathway affected by vancomycin hydrochloride is the cell wall biosynthesis pathway in bacteria . By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units, vancomycin hydrochloride prevents these units from being incorporated into the peptidoglycan matrix . This inhibits the synthesis of the polymer peptidoglycan, a crucial component of the bacterial cell wall .
Pharmacokinetics
Vancomycin hydrochloride is poorly absorbed after oral administration . It is primarily eliminated via the renal route, with more than 80%-90% recovered unchanged in urine within 24 hours after administration of a single dose . The pharmacokinetic profile of vancomycin is complex and can be characterized by either a 2- or 3-compartment pharmacokinetic profile . In patients with normal creatinine clearance, vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6-12 hours .
Result of Action
The primary result of vancomycin hydrochloride’s action is the inhibition of bacterial cell wall synthesis, leading to cell wall defects and bacterial death . This makes it an effective treatment for severe but susceptible bacterial infections such as MRSA (methicillin-resistant Staphylococcus aureus) infections .
Action Environment
The action of vancomycin hydrochloride can be influenced by environmental factors. For instance, the aggregation of drug molecules may involve noncovalent forces, including ionic and hydrophobic interactions . Additionally, the drug is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects .
Analyse Biochimique
Biochemical Properties
Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . Vancomycin hydrochloride also alters bacterial-cell-membrane permeability and RNA synthesis .
Cellular Effects
Vancomycin hydrochloride primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .
Molecular Mechanism
The molecular mechanism of action of vancomycin hydrochloride involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .
Temporal Effects in Laboratory Settings
Vancomycin hydrochloride solutions at concentrations used in clinical services have been found to be stable . The stability of vancomycin hydrochloride can be affected by factors such as the degree of inflammation present .
Dosage Effects in Animal Models
In animal studies, vancomycin hydrochloride is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .
Metabolic Pathways
Vancomycin hydrochloride is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .
Transport and Distribution
Vancomycin hydrochloride penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, vancomycin hydrochloride has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .
Subcellular Localization
As an antibiotic, vancomycin hydrochloride does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de vancomycine est généralement produit par un processus de fermentation impliquant la bactérie Amycolatopsis orientalis . Le bouillon de fermentation est ensuite soumis à une série d'étapes de purification, notamment l'extraction par solvant, la précipitation et la cristallisation, pour isoler l'antibiotique sous sa forme pure .
Méthodes de Production Industrielle : La production industrielle du this compound implique une fermentation à grande échelle suivie d'un traitement en aval pour purifier le composé. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour garantir la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de vancomycine subit diverses réactions chimiques, notamment :
Oxydation : La vancomycine peut être oxydée dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans certaines conditions.
Substitution : La vancomycine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Communes :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium.
Nucléophiles : Ammoniac, amines.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et dérivés substitués de la vancomycine .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme standard en chimie analytique pour le développement de nouvelles méthodes analytiques.
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de formulations antibiotiques.
5. Mécanisme d'Action
Le this compound agit en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à l'extrémité D-alanyl-D-alanine des unités précurseurs de la paroi cellulaire, empêchant leur incorporation dans la paroi cellulaire et affaiblissant ainsi la paroi cellulaire bactérienne, conduisant à la lyse cellulaire et à la mort . Ce mécanisme est particulièrement efficace contre les bactéries à Gram positif .
Composés Similaires :
Teicoplanine : Un autre antibiotique glycopeptidique ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Linézolide : Un antibiotique oxazolidinone qui inhibe la synthèse des protéines bactériennes.
Daptomycine : Un antibiotique lipopeptidique qui perturbe la fonction de la membrane cellulaire bactérienne.
Unicité du this compound : Le this compound est unique en raison de sa forte affinité de liaison à l'extrémité D-alanyl-D-alanine, ce qui le rend très efficace contre les souches de bactéries résistantes . Sa capacité à traiter les infections graves causées par le SARM et Clostridium difficile le distingue des autres antibiotiques .
Comparaison Avec Des Composés Similaires
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride: Vancomycin Hydrochloride is unique due to its strong binding affinity to the D-alanyl-D-alanine terminus, making it highly effective against resistant strains of bacteria . Its ability to treat severe infections caused by MRSA and Clostridium difficile sets it apart from other antibiotics .
Propriétés
Numéro CAS |
1404-93-9 |
---|---|
Formule moléculaire |
C66H76Cl3N9O24 |
Poids moléculaire |
1485.7 g/mol |
Nom IUPAC |
48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
Clé InChI |
LCTORFDMHNKUSG-VSPPCZCGSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
SMILES isomérique |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Key on ui other cas no. |
1404-93-9 |
Pictogrammes |
Irritant |
Numéros CAS associés |
1404-90-6 (Parent) |
Synonymes |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vancomycin hydrochloride exert its antibacterial effect?
A1: Vancomycin hydrochloride targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]
Q2: Why is vancomycin hydrochloride particularly effective against Gram-positive bacteria?
A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to vancomycin hydrochloride. []
Q3: What is the molecular formula and weight of vancomycin hydrochloride?
A3: The molecular formula of vancomycin hydrochloride is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing vancomycin hydrochloride?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of vancomycin hydrochloride. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]
Q5: How stable is vancomycin hydrochloride in various solutions for intravenous administration?
A5: Studies have investigated the stability of vancomycin hydrochloride in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that vancomycin hydrochloride remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]
Q6: Can vancomycin hydrochloride be mixed with other drugs in infusion solutions?
A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while vancomycin hydrochloride is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []
Q7: How does ethylene oxide gas sterilization affect vancomycin hydrochloride injection vials?
A7: Ethylene oxide gas (EOG) sterilization, commonly used for vancomycin hydrochloride vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []
Q8: What are the challenges in formulating vancomycin hydrochloride for oral administration?
A8: Vancomycin hydrochloride exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []
Q9: How can the stability and bioavailability of vancomycin hydrochloride be improved?
A9: Researchers are exploring various strategies:
- Liposomal encapsulation: Encapsulating vancomycin hydrochloride in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
- Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of vancomycin hydrochloride, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []
Q10: What are the advantages of targeted delivery systems for vancomycin hydrochloride?
A10: Targeted delivery systems offer several benefits:
- Enhanced efficacy: Delivering vancomycin hydrochloride directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
- Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]
Q11: What delivery approaches are being explored for vancomycin hydrochloride?
A11: Various drug delivery systems are under investigation:
- Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of vancomycin hydrochloride, particularly in treating bone infections like osteomyelitis. []
- Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of vancomycin hydrochloride while maintaining stability. []
Q12: What in vitro models are used to study vancomycin hydrochloride activity?
A12: Researchers commonly use:
- Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of vancomycin hydrochloride against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
- Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of vancomycin hydrochloride formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []
Q13: What in vivo models are used to evaluate vancomycin hydrochloride efficacy?
A13: Animal models play a crucial role in understanding vancomycin hydrochloride activity in a living system:
- Rat model of vascular graft infection: This model is employed to study the efficacy of vancomycin hydrochloride in preventing and treating infections associated with implanted medical devices. []
- Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of vancomycin hydrochloride in combination with other antimicrobial agents, like Callicarpa nudiflora. []
Q14: Is resistance to vancomycin hydrochloride a concern?
A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.
Q15: How is vancomycin hydrochloride quantified in various matrices?
A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of vancomycin hydrochloride concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]
Q16: What are the advantages of flow injection analysis techniques?
A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing vancomycin hydrochloride in pharmaceutical preparations. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.